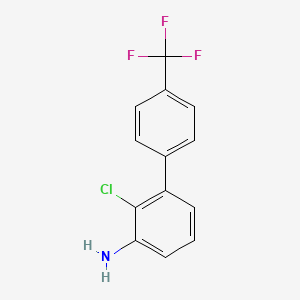

2-Chloro-4’-(trifluorométhyl)biphényl-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4'-(trifluoromethyl)biphenyl-3-amine, also known as 2-C4TFB, is an organic compound belonging to the class of amines. It is a colorless to yellowish-brown liquid and has a molecular weight of 309.44 g/mol. It is a highly reactive compound and has a wide range of applications in the fields of chemistry and biochemistry.

Applications De Recherche Scientifique

Utilisations dans les médicaments approuvés par la FDA

Le groupe trifluorométhyle, présent dans la “2-Chloro-4’-(trifluorométhyl)biphényl-3-amine”, est une caractéristique courante de nombreux médicaments approuvés par la FDA . Ce groupe contribue aux activités pharmacologiques de ces médicaments .

Synthèse de Pexidartinib

“this compound” peut être utilisée dans la synthèse du pexidartinib , un médicament utilisé pour traiter le tumeur à cellules géantes ténosynoviale, une affection rare où des tumeurs non cancéreuses se forment dans les articulations.

Utilisation dans les produits agrochimiques

Les trifluorométhylpyridines, qui peuvent être synthétisées à partir de “this compound”, sont utilisées dans l’industrie agrochimique . Elles sont utilisées pour protéger les cultures des ravageurs .

Synthèse de Fluazifop

“this compound” peut être utilisée pour synthétiser la 2-chloro-5-(trifluorométhyl)pyridine (2,5-CTF), un intermédiaire clé pour la synthèse du fluazifop , un produit agrochimique utilisé pour contrôler les mauvaises herbes graminées.

Utilisation dans les produits pharmaceutiques

Les trifluorométhylpyridines, qui peuvent être synthétisées à partir de “this compound”, sont également utilisées dans l’industrie pharmaceutique . Plusieurs produits pharmaceutiques contenant la partie trifluorométhylpyridine ont obtenu l’autorisation de mise sur le marché .

Activité antibactérienne

Des composés similaires à “this compound” ont montré de puissantes activités antibactériennes contre les agents pathogènes Gram-positifs et Gram-négatifs résistants aux antibiotiques prévalents .

Safety and Hazards

The safety data sheet for a related compound, Fluoro-3-(trifluoromethyl)phenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes

Mode of Action

It’s known that the compound can participate in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. In this process, the compound may interact with a metal catalyst and undergo oxidative addition and transmetalation .

Biochemical Pathways

The compound’s involvement in the Suzuki–Miyaura coupling reaction suggests that it may affect biochemical pathways related to carbon-carbon bond formation . .

Result of Action

Given its potential involvement in Suzuki–Miyaura coupling reactions , it may influence the formation of carbon-carbon bonds in certain biochemical contexts.

Analyse Biochimique

Biochemical Properties

2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine and cytochrome P450 involves binding to the enzyme’s active site, potentially leading to inhibition or modulation of its activity. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability .

Cellular Effects

The effects of 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine on cellular processes are diverse and depend on the cell type and context. In certain cell lines, this compound has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating these pathways, 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine can influence gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of specific genes involved in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. For instance, the compound can bind to the active site of cytochrome P450, leading to enzyme inhibition. This binding interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to this compound may lead to cumulative effects on cellular function, including alterations in cell signaling and gene expression. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical or physiological changes occur. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of metabolites that may retain or alter its biological activity. Enzymes such as cytochrome P450 3A4 and cytochrome P450 2D6 play a significant role in the metabolism of this compound. The metabolic pathways may also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate the excretion of the compound and its metabolites .

Transport and Distribution

Within cells and tissues, 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine is transported and distributed through various mechanisms. Transporters such as the ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters may facilitate the movement of this compound across cellular membranes. Additionally, binding proteins such as albumin may influence the compound’s distribution and localization within tissues. The transport and distribution of 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine are critical for understanding its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine can impact its activity and function. This compound may localize to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can interact with target biomolecules. Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its biochemical effects. Understanding the subcellular localization of 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine is essential for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

2-chloro-3-[4-(trifluoromethyl)phenyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N/c14-12-10(2-1-3-11(12)18)8-4-6-9(7-5-8)13(15,16)17/h1-7H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZCRSSLVZMFJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.